molecular formula C26H23ClN6OS2 B142373 Rocepafant CAS No. 132418-36-1

Rocepafant

Cat. No. B142373
CAS RN: 132418-36-1
M. Wt: 535.1 g/mol
InChI Key: WBGAFGNZNGJVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rocapafant is a drug that has been developed to treat various conditions such as Alzheimer's disease, stroke, and traumatic brain injury. The drug has been found to be effective in reducing inflammation and protecting the brain from damage. Rocapafant is a promising drug that has the potential to revolutionize the treatment of neurological disorders.

Mechanism of Action

Rocapafant works by blocking a specific receptor in the brain called the P2X7 receptor. This receptor is involved in the inflammatory response and is known to play a role in various neurological disorders. By blocking this receptor, Rocapafant reduces inflammation and protects the brain from damage.
Biochemical and Physiological Effects:
Rocapafant has been found to have several biochemical and physiological effects. The drug reduces the levels of pro-inflammatory cytokines, which are known to play a role in various neurological disorders. Rocapafant also reduces oxidative stress and protects the brain from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Rocapafant has several advantages for lab experiments. The drug is highly specific and has a well-defined mechanism of action. This makes it an ideal tool for studying the role of the P2X7 receptor in various neurological disorders. However, Rocapafant is a complex molecule that requires specialized expertise for synthesis and analysis.

Future Directions

There are several future directions for research on Rocapafant. One direction is to explore the potential of the drug in treating other neurological disorders such as multiple sclerosis and Parkinson's disease. Another direction is to investigate the use of Rocapafant in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further studies to understand the long-term effects of Rocapafant and its safety profile in humans.
Conclusion:
Rocapafant is a promising drug that has the potential to revolutionize the treatment of neurological disorders. The drug has been extensively studied in preclinical and clinical trials and has shown promising results in reducing inflammation and protecting the brain from damage. Rocapafant has several advantages for lab experiments, but its complex synthesis process requires specialized expertise. There are several future directions for research on Rocapafant, including exploring its potential in treating other neurological disorders and investigating its use in combination with other drugs.

Synthesis Methods

Rocapafant is synthesized using a complex process that involves several steps. The first step is the synthesis of a key intermediate, which is then transformed into the final product through a series of chemical reactions. The process is time-consuming and requires a high degree of expertise.

Scientific Research Applications

Rocapafant has been extensively studied in preclinical and clinical trials. The drug has been found to be effective in reducing inflammation and protecting the brain from damage in various animal models. In clinical trials, Rocapafant has shown promising results in treating Alzheimer's disease, stroke, and traumatic brain injury.

properties

CAS RN

132418-36-1

Product Name

Rocepafant

Molecular Formula

C26H23ClN6OS2

Molecular Weight

535.1 g/mol

IUPAC Name

9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

InChI

InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35)

InChI Key

WBGAFGNZNGJVNW-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl

SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl

Other CAS RN

132579-32-9

synonyms

6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine
BN 50730
BN-50730
BN50730
LAU 8080
LAU-8080
LAU8080

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.